Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide
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Overview
Description
Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is a complex organic compound with the molecular formula C16H21NO8S2. This compound is known for its unique structure, which includes a dithiane ring and multiple ester groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide typically involves the reaction of phenyl-substituted dithiane with dimethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a more reduced form.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives .
Scientific Research Applications
Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Limited industrial applications, primarily in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide involves its interaction with various molecular targets. The dithiane ring can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering metabolic pathways. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(4-hydroxy-3-methoxyphenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide
- Dimethyl 5-(4-chloro-phenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide
- Dimethyl 5-(4-dimethylamino-phenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide
Uniqueness
Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research settings where specific interactions and activities are desired .
Properties
Molecular Formula |
C14H16O8S2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
dimethyl 1,1,3,3-tetraoxo-5-phenyl-1,3-dithiane-4,6-dicarboxylate |
InChI |
InChI=1S/C14H16O8S2/c1-21-13(15)11-10(9-6-4-3-5-7-9)12(14(16)22-2)24(19,20)8-23(11,17)18/h3-7,10-12H,8H2,1-2H3 |
InChI Key |
LTCSYAOAYYRGCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(S(=O)(=O)CS1(=O)=O)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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